N-(2-Hydroxyethyl)octanamide

Catalog No.
S3716826
CAS No.
7112-02-9
M.F
C10H21NO2
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)octanamide

CAS Number

7112-02-9

Product Name

N-(2-Hydroxyethyl)octanamide

IUPAC Name

N-(2-hydroxyethyl)octanamide

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13)

InChI Key

GSILMNFJLONLCJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCCO

Canonical SMILES

CCCCCCCC(=O)NCCO

N-(2-Hydroxyethyl)octanamide, also known as N-(octanoyl)ethanolamine, is a member of the N-acylethanolamines class, which are fatty acid ethanolamide lipids. This compound features an octanoyl chain derived from octanoic acid linked to an ethanolamine group that contains a hydroxyl group. Its structure exhibits both hydrophobic and hydrophilic characteristics, suggesting potential amphiphilic properties that allow interaction with various cellular environments . The molecular formula for N-(2-Hydroxyethyl)octanamide is C10H21NO2, and it has garnered attention for its possible roles in biological processes, although extensive studies on its natural occurrence and functions remain limited .

Typical for amides and alcohols:

  • Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water, yielding octanoic acid and ethanolamine.
  • Acid-Catalyzed Esterification: In the presence of strong acids like sulfuric acid or p-toluenesulfonic acid, N-(2-Hydroxyethyl)octanamide can react with alcohols to form esters.
  • Photodegradation: Exposure to UV light can lead to the breakdown of this compound into smaller fragments.

Research suggests that N-(2-Hydroxyethyl)octanamide may play roles in various biological processes. While specific studies on its biological activity are sparse, its classification as an N-acylethanolamine indicates potential involvement in signaling pathways and lipid metabolism. N-acylethanolamines are known to interact with cannabinoid receptors and influence pain perception, inflammation, and neuroprotection .

N-(2-Hydroxyethyl)octanamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may be explored for therapeutic applications related to pain management or inflammation.
  • Cosmetics: Its amphiphilic properties make it suitable for use in formulations requiring emulsification or skin conditioning.
  • Biotechnology: It could serve as a building block for designing more complex lipid-based structures or drug delivery systems .

Several compounds share structural similarities with N-(2-Hydroxyethyl)octanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-Bis(2-hydroxyethyl)octanamideContains two hydroxyethyl groupsIncreased hydrophilicity compared to N-(2-Hydroxyethyl)octanamide .
N-Octanoyl-ethanolamineLacks hydroxyl group on the ethanolamineMore hydrophobic; primarily studied for neuroprotective effects.
N-(2-Hydroxyethyl)dodecanamideLonger dodecanoyl chainPotentially different biological activities due to chain length.

The uniqueness of N-(2-Hydroxyethyl)octanamide lies in its balanced hydrophobic and hydrophilic properties, which may influence its interactions within biological systems differently compared to other compounds.

Physical Description

Liquid; OtherSolid; PelletsLargeCrystals

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.157228913 g/mol

Monoisotopic Mass

187.157228913 g/mol

Heavy Atom Count

13

UNII

41G76MBQ7S

Wikipedia

Capryl monoethanolamide

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl): ACTIVE

Dates

Last modified: 08-20-2023

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